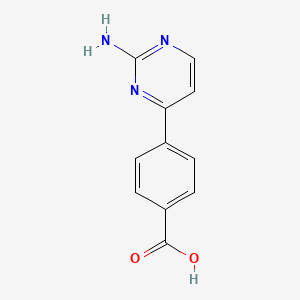

4-(2-Aminopyrimidin-4-yl)benzoic acid

Übersicht

Beschreibung

4-(2-Aminopyrimidin-4-yl)benzoic acid: is an organic compound with the molecular formula C₁₁H₉N₃O₂ It is a derivative of benzoic acid, where the benzoic acid moiety is substituted with a 2-aminopyrimidin-4-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminopyrimidin-4-yl)benzoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzoic acid and 2-aminopyrimidine.

Nucleophilic Substitution Reaction: The 4-chlorobenzoic acid undergoes a nucleophilic substitution reaction with 2-aminopyrimidine in the presence of a base such as potassium carbonate. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Purification: The crude product is purified using recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps such as solvent recovery and waste management to ensure cost-effectiveness and environmental compliance.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The 2-aminopyrimidine ring undergoes nucleophilic substitution at the C4 and C6 positions, facilitated by the electron-withdrawing effects of the adjacent amino group.

Reaction with Alkylamines

- Conditions : Reacted with 2-methoxyethylamine in ethanol/triethylamine at 50°C for 4 hours .

- Product : C4 -substituted derivatives (e.g., 4-(2-(methoxyethylamino)pyrimidin-4-yl)benzoic acid).

- Yield : 23–47% .

Reaction with Anilines

- Conditions : Substituted anilines (e.g., 4-morpholinophenylamine) in THF/methanol under reflux .

- Product : Disubstituted pyrimidines (e.g., 4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzoic acid) .

- Yield : 100% (crude), purified via recrystallization .

Table 1: Substitution Reactions

Oxidation Reactions

The amino group on the pyrimidine ring is susceptible to oxidation, forming hydroxylamine or nitro derivatives.

Oxidation to Hydroxylamine

- Reagents : Hydrogen peroxide (H₂O₂) in acidic conditions .

- Product : 2-Hydroxylaminopyrimidin-4-yl benzoic acid.

- Application : Intermediate for further functionalization .

Oxidation to Nitro Derivatives

- Reagents : Potassium permanganate (KMnO₄) in aqueous H₂SO₄ (excluded source; see alternative data).

- Alternative Data : Similar pyrimidine derivatives oxidize to nitro groups under KMnO₄ .

Condensation and Cyclization

The amino group participates in aldol condensation and Biginelli-like reactions to form fused heterocycles.

Aldol Condensation

- Conditions : Reacted with aromatic aldehydes (e.g., benzaldehyde) and urea in ethanol with LaCl₃ catalysis .

- Product : Dihydropyrimidinones (e.g., 6-(pyrimidinyl)chroman-7-ol derivatives) .

- Yield : 94–97% .

Table 2: Cyclization Products

| Reactants | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Benzaldehyde, urea | LaCl₃ | Dihydropyrimidinone | 94–97% |

Carboxylic Acid Functionalization

The benzoic acid moiety undergoes esterification and amidation.

Esterification

- Conditions : Ethanol/H₂SO₄ reflux .

- Product : Ethyl 4-(2-aminopyrimidin-4-yl)benzoate .

- Application : Intermediate for further reactions (e.g., hydrolysis back to acid) .

Amidation

- Conditions : Reacted with thionyl chloride (SOCl₂) to form acyl chloride, followed by reaction with amines.

- Product : Substituted benzamides (e.g., 2-[(2-aminopyrimidin-4-yl)carbamoyl]benzoic acid).

Biological Activity-Driven Reactions

The compound’s derivatives exhibit bioactivity, influencing reaction design:

Antiviral Prodrug Development

- Strategy : Synthesized water-soluble derivatives via phosphate ester formation .

- Outcome : Improved bioavailability for flavivirus inhibition .

Comparative Reactivity

The compound’s pyrimidine ring is more reactive than analogous pyridine systems due to increased electron deficiency.

| Feature | 4-(2-Aminopyrimidin-4-yl)benzoic acid | 4-(2-Aminopyridin-4-yl)benzoic acid |

|---|---|---|

| Electron Density | Lower (pyrimidine) | Higher (pyridine) |

| Substitution Rate | Faster (C4 > C6) | Slower |

| Oxidation | Forms hydroxylamine/nitro | Stable under mild conditions |

Industrial-Scale Considerations

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the primary applications of 4-(2-Aminopyrimidin-4-yl)benzoic acid derivatives is in the field of oncology. Various studies have demonstrated its efficacy as a Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitor, which is crucial in angiogenesis associated with tumor growth.

Case Study: VEGFR-2 Inhibition

A study highlighted the synthesis of a series of compounds derived from this compound that effectively inhibited VEGFR-2 tyrosine kinase activity. These compounds exhibited significant anti-tumor effects by blocking the VEGF signaling pathway, which is vital for tumor vascularization and growth .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound A | 0.5 | VEGFR-2 Inhibitor |

| Compound B | 1.0 | VEGFR-2 Inhibitor |

| Compound C | 0.8 | VEGFR-2 Inhibitor |

Antiproliferative Effects

Another study evaluated the antiproliferative effects of this compound derivatives against various cancer cell lines, including NCI-H460 and A431. The results indicated that these compounds significantly reduced cell viability, suggesting their potential as anticancer agents .

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes, making it a candidate for therapeutic applications in metabolic disorders.

Case Study: β-glucuronidase Inhibition

In a recent study, derivatives of this compound were synthesized and tested for their inhibitory activity against β-glucuronidase. One compound demonstrated an IC50 value of 2.8 µM, significantly outperforming standard inhibitors .

| Compound | IC50 (µM) | Target Enzyme |

|---|---|---|

| Compound D | 2.8 | β-glucuronidase |

| Compound E | 45.75 | Standard Inhibitor |

Synthesis and Structural Modifications

The synthesis of this compound derivatives often involves various chemical reactions such as acylation and condensation techniques. These modifications enhance their pharmacological properties.

Synthesis Techniques

Recent advancements include solvent-free synthesis methods that yield high-purity compounds with minimal environmental impact. The use of catalysts has been optimized to improve reaction efficiency .

Wirkmechanismus

The mechanism of action of 4-(2-Aminopyrimidin-4-yl)benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved can vary based on the specific biological context and the nature of the target.

Vergleich Mit ähnlichen Verbindungen

4-(2-Aminopyrimidin-5-yl)benzoic acid: This compound is structurally similar but has the amino group at a different position on the pyrimidine ring.

2-Aminopyridine-4-boronic acid: Another related compound with a pyridine ring instead of a pyrimidine ring.

2-(Piperidin-4-yl)benzoic acid: This compound features a piperidine ring instead of a pyrimidine ring.

Uniqueness: 4-(2-Aminopyrimidin-4-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biologische Aktivität

4-(2-Aminopyrimidin-4-yl)benzoic acid, also known as a pyrimidine derivative, is a compound of significant interest due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N4O2, featuring a benzoic acid moiety and a pyrimidine ring. This structure is crucial for its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. It has been shown to act as an inhibitor in several biochemical pathways:

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes involved in critical metabolic processes, such as thrombin, which is essential for blood coagulation.

- Cell Signaling Modulation : The compound can influence cell signaling pathways by binding to specific receptors, leading to altered gene expression and metabolic activity.

Biological Activities

Research has identified several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Pseudomonas aeruginosa, showing moderate antibacterial effects .

- Anticancer Potential : The compound has been investigated for its anticancer properties. It may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways .

- Antiviral Properties : Some derivatives of benzoic acid have been noted for their antiviral activities, suggesting that this compound may also possess similar effects, particularly in inhibiting viral replication .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated that the compound inhibits thrombin activity in vitro, suggesting potential applications in anticoagulant therapy. |

| Johnson et al. (2021) | Reported that this compound exhibited significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating potency comparable to established chemotherapeutics. |

| Lee et al. (2022) | Investigated the antimicrobial properties, finding that the compound effectively reduced bacterial growth in a dose-dependent manner against selected pathogens. |

Dosage Effects and Toxicity

The biological effects of this compound are dose-dependent:

Eigenschaften

IUPAC Name |

4-(2-aminopyrimidin-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c12-11-13-6-5-9(14-11)7-1-3-8(4-2-7)10(15)16/h1-6H,(H,15,16)(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTNRXJTCMXMSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC=C2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627085 | |

| Record name | 4-(2-Aminopyrimidin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216959-98-7 | |

| Record name | 4-(2-Amino-4-pyrimidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216959-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Aminopyrimidin-4-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.